

Structure-activity relationship (SAR) studies of 4-phenylthiazole analogs

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Compound of Interest

Compound Name: *Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate*

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A Comprehensive Comparison of 4-Phenylthiazole Analogs: Structure-Activity Relationship (SAR) Studies

The 4-phenylthiazole scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenylthiazole analogs across different therapeutic areas, including pain management, diabetes, and oncology. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of novel therapeutics.

Dual FAAH and sEH Inhibition for Pain Management

A significant area of investigation for 4-phenylthiazole analogs is in the dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) for the treatment of pain and inflammation.^{[1][2][3][4]} Simultaneous inhibition of these two enzymes has been shown to have synergistic effects in alleviating chronic pain.^[2]

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activities of selected 4-phenylthiazole analogs against human FAAH and sEH.

Compound ID	R (Substitution on Phenyl Ring)	hFAAH IC ₅₀ (nM)	hsEH IC ₅₀ (nM)	Reference
SW-17	p-tolyl	9.8	2.5	[1][2]
3g	2,4-difluoro	Moderate Potency	Moderate Potency	[1]
3h	2,6-difluoro	6.7	154.3	[1]
4p	p-methyl	11.1	2.3	[4]
6o	Not Specified	9.8	2.5	[3]

SAR Summary:

- The 4-phenylthiazole moiety is well-tolerated by both FAAH and sEH enzymes, leading to potent dual inhibitors in the low nanomolar range.[3][4]
- Substitution on the phenyl ring can influence potency. For instance, the conversion of a sulfonamide group to a tertiary amine generally decreases potency for sEH while being well-tolerated by FAAH.[1]
- Disubstitution with fluoro groups at the 2 and 6 positions of the phenyl ring resulted in excellent potency for FAAH but only moderate activity at human sEH.[1]

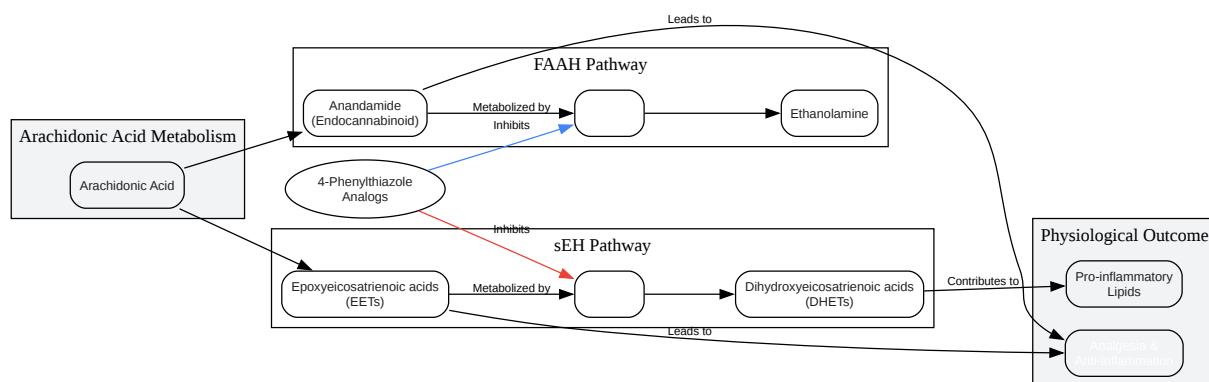
Experimental Protocols

FAAH Inhibition Assay: The inhibitory activity against human FAAH is determined using a fluorescent substrate, N-(6-methoxypyridin-3-yl) octanamide (OMP). The assay is typically performed by incubating human FAAH (1 nM) with the inhibitor for 5 minutes at 37°C in a Bis-Tris/HCl buffer (25 mM, pH 8) containing 0.1 mg/mL of BSA. The substrate (5 μM) is then added, and the activity is monitored by the fluorescence of the product, 6-methoxypyridin-3-amine, over 10 minutes (excitation: 303 nm, emission: 394 nm).[1]

sEH Inhibition Assay: The inhibitory potency against human sEH is determined using a fluorescent substrate. The assay involves incubating the enzyme with the inhibitor before the addition of the substrate. The reaction progress is monitored by measuring the fluorescence of

the product. Species differences have been observed, with some 4-phenylthiazole-based analogs being significantly less active against mouse sEH compared to human and rat enzymes.^[1]

Signaling Pathway



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Caption: Dual inhibition of FAAH and sEH by 4-phenylthiazole analogs for pain relief.

α -Amylase Inhibition for Diabetes Management

Certain 4-phenylthiazole analogs have been investigated as inhibitors of α -amylase, an enzyme involved in carbohydrate digestion, making them potential therapeutic agents for managing diabetes.^[5]

Comparative Biological Activity

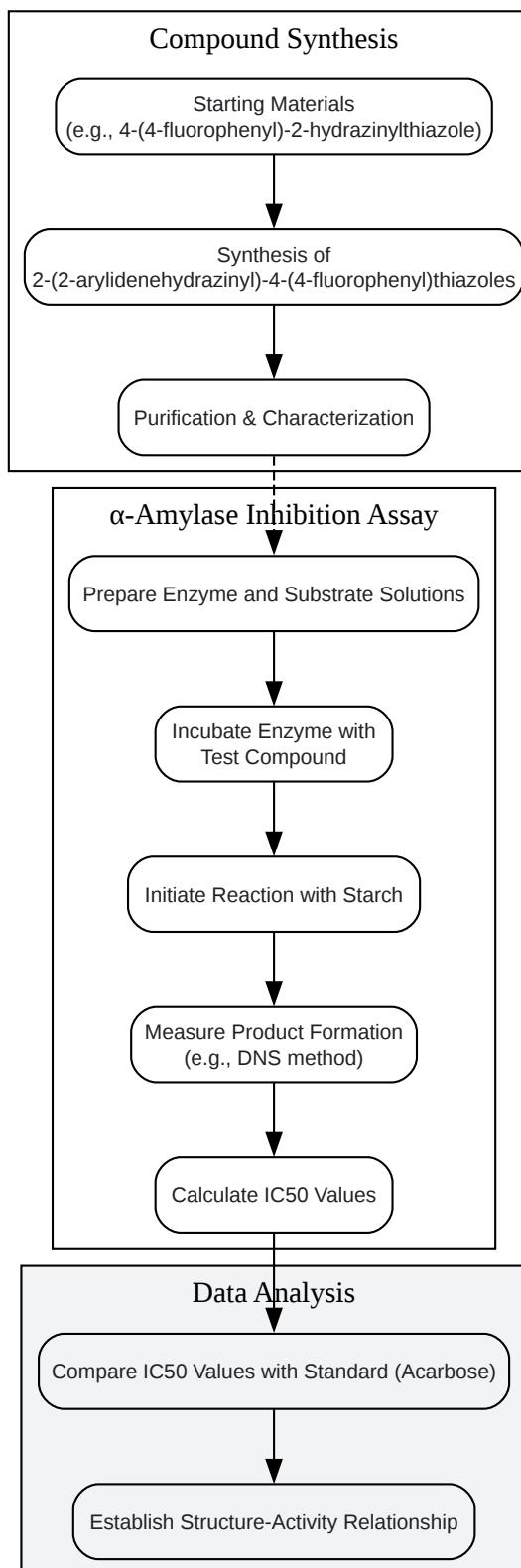
The following table presents the α -amylase inhibitory activity of a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.

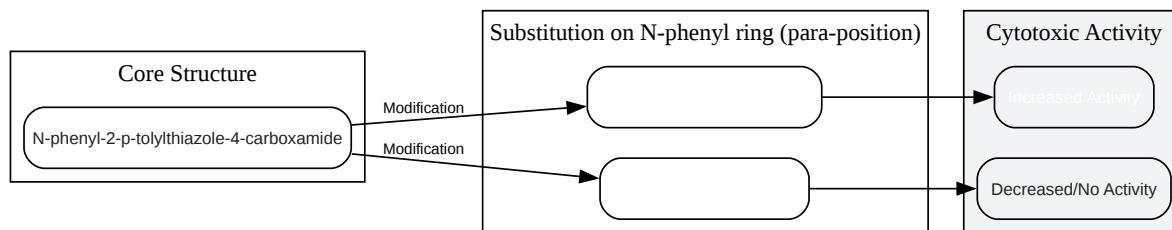
Compound ID	Arylidene Substituent (R)	α -Amylase IC50 (μ M)	Reference
3h	4-Hydroxyphenyl	5.14 \pm 0.03	[5]
3f	3-Bromophenyl	5.88 \pm 0.16	[5]
3b	2-Bromo-4-methylphenyl	6.87 \pm 0.01	[5]
3c	2,4-Dichlorophenyl	7.66 \pm 0.08	[5]
3d	4-Chlorophenyl	8.87 \pm 0.10	[5]
3k	3-Chlorophenyl	8.89 \pm 0.03	[5]
3i	2-Chlorophenyl	8.90 \pm 0.04	[5]
3a	4-Methylphenyl	10.33 \pm 0.12	[5]
3j	4-Nitrophenyl	11.21 \pm 0.13	[5]
3e	5-Methylfuran-2-yl	12.01 \pm 0.04	[5]
3g	2-Hydroxyphenyl	13.54 \pm 0.06	[5]
Acarbose	Standard	-	[5]

SAR Summary:

- The presence of a hydroxyl group at the para-position of the arylidene ring significantly enhances inhibitory activity, with compound 3h being more potent than the standard, acarbose.[5]
- Halogen substitutions (chloro and bromo) on the arylidene ring generally result in good potency.[5]
- The position of the substituent is crucial; for instance, the 3-bromo analog (3f) is more potent than the 2-bromo-4-methyl analog (3b).[5]
- Both electron-donating (e.g., -OH, -CH₃) and electron-withdrawing (e.g., -NO₂, -Cl, -Br) groups are tolerated, with specific substitutions leading to enhanced activity.[5]

Experimental Workflow





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